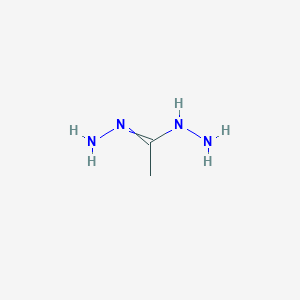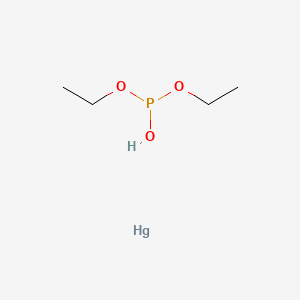
Diethyl hydrogen phosphite--mercury (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl hydrogen phosphite undergoes various chemical reactions, including:
Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.
Alcoholysis: Transesterification with alcohols to form different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.
Common Reagents and Conditions
Hydrolysis: Accelerated by hydrogen chloride.
Alcoholysis: Driven by removal of ethanol.
P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Alcoholysis: Various phosphites.
P-Alkylation: Alkylated phosphites.
Wissenschaftliche Forschungsanwendungen
Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:
Chemistry: Used as a reagent for generating other organophosphorus compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the stabilization of polymers and other industrial processes.
Wirkmechanismus
The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the mercury component.
Triethyl phosphite: Contains three ethyl groups instead of two.
Phosphorous acid: The parent acid of diethyl hydrogen phosphite.
Eigenschaften
CAS-Nummer |
74475-14-2 |
|---|---|
Molekularformel |
C4H11HgO3P |
Molekulargewicht |
338.69 g/mol |
IUPAC-Name |
diethyl hydrogen phosphite;mercury |
InChI |
InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3; |
InChI-Schlüssel |
QBLIKRRPMSIEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(O)OCC.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
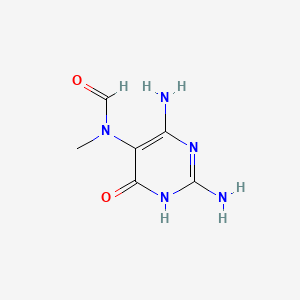
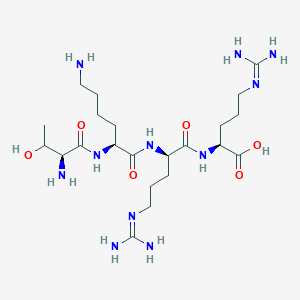
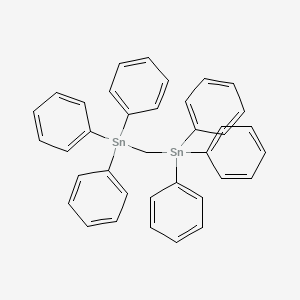

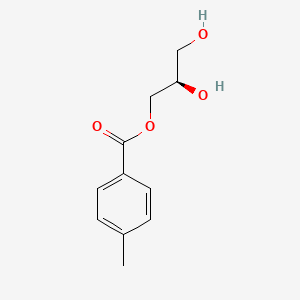

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)



